molecular formula C12H21BrO B13316975 1-Bromo-2-cyclobutoxycyclooctane

1-Bromo-2-cyclobutoxycyclooctane

Cat. No.: B13316975
M. Wt: 261.20 g/mol
InChI Key: DGAPYEUKWLUPQW-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclobutoxycyclooctane is an organic compound with the molecular formula C12H21BrO. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by the presence of a bromine atom and a cyclobutoxy group attached to a cyclooctane ring.

Preparation Methods

The synthesis of 1-Bromo-2-cyclobutoxycyclooctane can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclobutoxycyclooctane using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Bromo-2-cyclobutoxycyclooctane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents to form different products.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-cyclobutoxycyclooctane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclobutoxycyclooctane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The cyclobutoxy group can also influence the reactivity and stability of the compound, affecting its overall behavior in different reactions.

Comparison with Similar Compounds

1-Bromo-2-cyclobutoxycyclooctane can be compared with other similar compounds such as:

    1-Bromo-2-cyclopentyloxycyclooctane: This compound has a cyclopentyloxy group instead of a cyclobutoxy group, leading to differences in reactivity and stability.

    1-Bromo-2-cyclohexyloxycyclooctane: The presence of a cyclohexyloxy group can result in variations in the compound’s chemical properties and applications.

    1-Bromo-2-cyclopropoxycyclooctane:

The uniqueness of this compound lies in its specific combination of a bromine atom and a cyclobutoxy group attached to a cyclooctane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-2-cyclobutyloxycyclooctane

InChI

InChI=1S/C12H21BrO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2

InChI Key

DGAPYEUKWLUPQW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCC2)Br

Origin of Product

United States

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